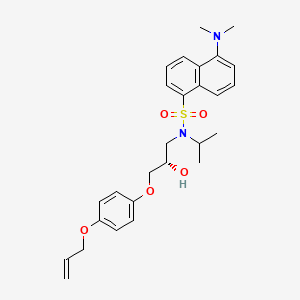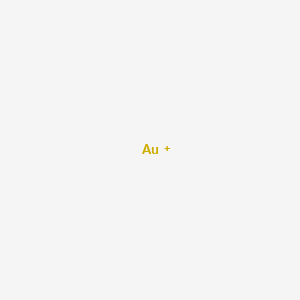
Gold cation (1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold cation (1+), denoted as Au(I), is a monovalent gold ion. It is a significant species in the field of chemistry due to its unique properties and applications. Gold, known for its inertness and resistance to corrosion, exhibits interesting chemical behavior when in its cationic form. The Au(I) ion is often involved in various catalytic processes and has been extensively studied for its potential in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold cation (1+) can be synthesized through several methods. One common approach involves the reduction of gold(III) compounds. For instance, gold(III) chloride (AuCl3) can be reduced to gold(I) chloride (AuCl) using a reducing agent such as sulfur dioxide (SO2) in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the stability of the Au(I) ion.
Industrial Production Methods: In industrial settings, gold cation (1+) is often produced through electrochemical methods. Electrolysis of gold-containing solutions can yield Au(I) ions. Additionally, deposition-precipitation methods using sodium hydroxide (NaOH) or urea are employed to prepare gold-based catalysts, where Au(I) species are stabilized on various supports .
Chemical Reactions Analysis
Types of Reactions: Gold cation (1+) undergoes several types of chemical reactions, including:
Oxidation: Au(I) can be oxidized to gold(III) (Au(III)) in the presence of strong oxidizing agents.
Reduction: Au(I) can be reduced to metallic gold (Au(0)) using reducing agents like hydrazine or sodium borohydride.
Substitution: Au(I) complexes can undergo ligand exchange reactions, where ligands attached to the gold ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Chlorine gas (Cl2) or bromine (Br2) in acidic conditions.
Reduction: Hydrazine (N2H4) or sodium borohydride (NaBH4) in aqueous or organic solvents.
Substitution: Ligands such as phosphines (e.g., triphenylphosphine) or thiolates (e.g., thiourea) under mild conditions.
Major Products:
Oxidation: Gold(III) chloride (AuCl3).
Reduction: Metallic gold (Au(0)).
Substitution: Various gold(I) complexes with different ligands.
Scientific Research Applications
Gold cation (1+) has a wide range of applications in scientific research:
Chemistry: Au(I) is used as a catalyst in organic synthesis, particularly in reactions involving alkynes and alkenes.
Biology: Au(I) complexes are studied for their potential as anti-cancer agents.
Medicine: Gold-based drugs, such as auranofin, contain Au(I) and are used in the treatment of rheumatoid arthritis.
Mechanism of Action
The mechanism of action of gold cation (1+) involves its interaction with biological molecules. Au(I) ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and induces apoptosis in cancer cells. Additionally, Au(I) can interact with DNA, causing structural changes that inhibit replication and transcription .
Comparison with Similar Compounds
Gold cation (1+) can be compared with other monovalent metal cations such as silver cation (1+) (Ag(I)) and copper cation (1+) (Cu(I)):
Silver cation (1+): Similar to Au(I), Ag(I) is used in catalysis and has antimicrobial properties. Au(I) is more stable and less prone to oxidation.
Copper cation (1+): Cu(I) is also used in catalysis and has applications in organic synthesis. Unlike Au(I), Cu(I) is more reactive and can easily undergo oxidation to Cu(II).
Gold cation (1+) stands out due to its unique stability and versatility in various chemical and biological applications .
Properties
CAS No. |
20681-14-5 |
|---|---|
Molecular Formula |
Au+ |
Molecular Weight |
196.96657 g/mol |
IUPAC Name |
gold(1+) |
InChI |
InChI=1S/Au/q+1 |
InChI Key |
ZBKIUFWVEIBQRT-UHFFFAOYSA-N |
SMILES |
[Au+] |
Canonical SMILES |
[Au+] |
melting_point |
1064 °C |
Key on ui other cas no. |
20681-14-5 7440-57-5 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


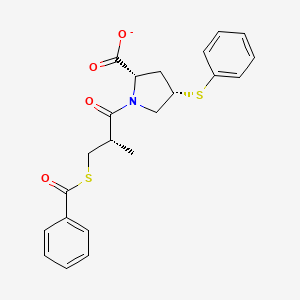
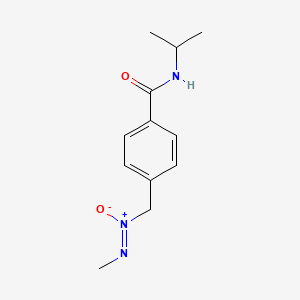
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)


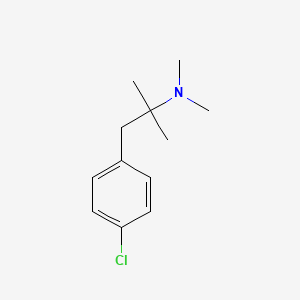
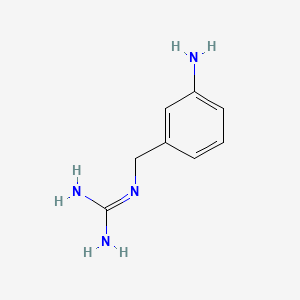
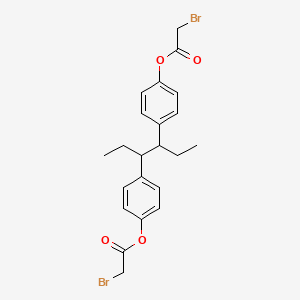
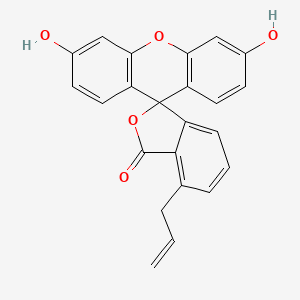
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)
